L-Pyroglutamyl-L-alanine (CAS 21282-08-6): A Technical Guide for Advanced Research and Development
L-Pyroglutamyl-L-alanine (CAS 21282-08-6): A Technical Guide for Advanced Research and Development
Abstract
L-Pyroglutamyl-L-alanine (pGlu-Ala) is a dipeptide of increasing interest within the scientific community, particularly in the fields of neuroscience, immunology, and pharmaceutical development. Comprising L-pyroglutamic acid and L-alanine, this molecule exhibits notable stability, conferred by the N-terminal pyroglutamate ring, which protects against degradation by aminopeptidases.[1] This structural feature is critical for its bioavailability and potential therapeutic efficacy. This technical guide provides an in-depth exploration of L-Pyroglutamyl-L-alanine, consolidating current knowledge on its physicochemical properties, synthesis, and biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into its potential mechanisms of action and diverse applications, from a cognitive enhancer to an anti-inflammatory agent.[1]
Introduction
L-Pyroglutamyl-L-alanine, with the CAS number 21282-08-6, is a dipeptide formed from the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue linked to L-alanine.[2][3] This modification, creating a lactam structure, is not merely a chemical curiosity but a key determinant of the peptide's biological profile. The pyroglutamyl (pGlu) residue is found in various naturally occurring peptides and hormones, where it significantly enhances stability against enzymatic hydrolysis, thereby prolonging their biological half-life.[1]
This dipeptide has garnered attention for its potential roles in cognitive function and its implications for neuroprotective studies.[1] Furthermore, emerging evidence suggests its involvement in immunomodulatory pathways, specifically through the inhibition of pro-inflammatory cytokines.[4] L-Pyroglutamyl-L-alanine is also recognized as a significant impurity in the synthesis of Pidotimod, an immunostimulant drug, making its characterization and synthesis crucial for pharmaceutical quality control.[5][6]
This guide will provide a detailed examination of this versatile molecule, from its fundamental chemical properties to practical, field-tested methodologies for its synthesis, purification, and analysis.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical and structural properties of L-Pyroglutamyl-L-alanine is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions with biological systems.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 21282-08-6 | [2] |
| Molecular Formula | C₈H₁₂N₂O₄ | [2] |
| Molecular Weight | 200.19 g/mol | [2] |
| IUPAC Name | (2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | [7] |
| Appearance | White to off-white powder/solid | [2][4] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Structural Conformation
The three-dimensional structure of L-Pyroglutamyl-L-alanine has been elucidated by X-ray crystallography. The crystals are monoclinic, belonging to the P2(1) space group. Key conformational features include a cis amide bond within the pyroglutamyl ring (ω₁ = 2.6(7)°) and a significantly non-planar trans peptide bond linking the two amino acid residues (ω₂ = 167.4(5)°).[8] This deviation from planarity in the peptide bond may influence its binding affinity to biological targets. The crystal structure also reveals a short intermolecular hydrogen bond (2.551(5)Å) between the carboxyl group and the N-acyl oxygen, a common feature in acyl peptides that contributes to the stability of the crystal lattice.[8]
Synthesis, Purification, and Characterization
The synthesis of L-Pyroglutamyl-L-alanine can be approached through several strategic routes, primarily categorized under solution-phase and solid-phase peptide synthesis (SPPS). The choice of method depends on the desired scale, purity requirements, and available resources.
Synthetic Strategies
Two primary strategies are employed for the formation of the N-terminal pyroglutamyl residue:
-
Direct Coupling of Protected Pyroglutamic Acid: This is a straightforward approach where N-protected L-pyroglutamic acid (e.g., Boc-pGlu-OH) is coupled to the N-terminus of the alanine residue.[1] This method offers good control over the reaction but may present challenges in coupling efficiency.[1]
-
N-Terminal Glutamine/Glutamic Acid Cyclization: This strategy involves synthesizing the Gln-Ala or Glu-Ala dipeptide first, followed by a cyclization step to form the pyroglutamyl ring.[2][3] This cyclization can occur spontaneously or be catalyzed by heat or acid.[2][3] While this mimics the natural formation of pGlu peptides, it can sometimes lead to side reactions if not carefully controlled.
For laboratory-scale synthesis requiring high purity, a solution-phase approach using direct coupling is often preferred for its scalability and ease of purification compared to SPPS for a simple dipeptide.[9][10]
Exemplary Protocol: Solution-Phase Synthesis of L-Pyroglutamyl-L-alanine
This protocol describes a representative solution-phase synthesis using N-(tert-Butoxycarbonyl)-L-pyroglutamic acid (Boc-pGlu-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl).
Step 1: Peptide Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-pGlu-OH (1 equivalent) and H-Ala-OMe·HCl (1 equivalent) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to neutralize the hydrochloride salt and create a basic environment for the coupling reaction.
-
Coupling Agent Activation: In a separate flask, pre-activate a coupling agent such as HBTU (1.1 equivalents) with DIPEA (2 equivalents) in DMF for 5 minutes.
-
Reaction: Add the activated coupling agent solution to the amino acid mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Scientific Rationale: HBTU is a highly efficient coupling reagent that minimizes racemization by rapidly forming an activated ester with the carboxylic acid of Boc-pGlu-OH, which is then susceptible to nucleophilic attack by the amino group of L-alanine methyl ester. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 2: Deprotection and Saponification
-
Boc Deprotection: After completion of the coupling, evaporate the solvent under reduced pressure. Dissolve the residue in a solution of 4M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM (1:1) and stir for 1-2 hours at room temperature to remove the Boc protecting group.
-
Ester Saponification: Following Boc deprotection and solvent evaporation, dissolve the resulting peptide ester in a mixture of methanol and water. Add 1M Sodium Hydroxide (NaOH) solution (1.5 equivalents) and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.
-
Acidification and Extraction: Neutralize the reaction mixture with 1M HCl to a pH of approximately 2-3. Extract the product into a suitable organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude L-Pyroglutamyl-L-alanine.
Purification and Characterization Workflow
Purification of the crude product is critical to achieve the high purity required for research and pharmaceutical applications. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[8][11][12][13]
Caption: Workflow for the synthesis, purification, and characterization of L-Pyroglutamyl-L-alanine.
Biological Activity and Mechanism of Action
L-Pyroglutamyl-L-alanine exhibits a range of biological activities, primarily attributed to its constituent amino acids and the stabilizing pyroglutamate ring.
Cognitive Enhancement and Neuroprotection
The pyroglutamic acid moiety is a known cognitive enhancer, or nootropic agent.[4] Studies on L-pyroglutamic acid have shown that it interacts with excitatory amino acid receptors in the brain, specifically the glutamate receptors.[4] L-pyroglutamic acid acts as a partial agonist at these receptors, which are crucial for synaptic plasticity, learning, and memory.[3] The L-alanine component may also contribute to neuroprotection. Research has indicated that L-alanine can protect neuronal cells from pro-inflammatory cytokine-induced apoptosis, possibly by enhancing intracellular antioxidant generation.[14] Therefore, the cognitive-enhancing effects of L-Pyroglutamyl-L-alanine are likely mediated by the modulation of glutamatergic neurotransmission and the promotion of neuronal survival.[1][4][5]
Anti-Inflammatory Activity
L-Pyroglutamyl-L-alanine has been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] These cytokines are key mediators of the inflammatory response.[7][15]
-
TNF-α: A primary inflammatory cytokine that can trigger a cascade of other inflammatory mediators and is involved in systemic inflammation.[7][16]
-
IL-6: A pleiotropic cytokine with both pro- and anti-inflammatory roles, but it is predominantly pro-inflammatory in chronic inflammatory conditions, promoting immune cell differentiation and the synthesis of acute phase proteins.[7][15]
The proposed mechanism involves the binding of L-Pyroglutamyl-L-alanine to these cytokines, potentially interfering with their interaction with their respective receptors and dampening the downstream inflammatory signaling pathways.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemcoplus.co.jp [chemcoplus.co.jp]
- 13. renyi.hu [renyi.hu]
- 14. Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study | MDPI [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Helicobacter pylori - Wikipedia [en.wikipedia.org]
